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Compound of Interest

Methyl 3-bromo-2-
Compound Name:
hydroxybenzoate

Cat. No.: B1422725

Introduction

Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Its
structural complexity, featuring an ester, a hydroxyl group, and a bromine atom on an aromatic
ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly
in the fields of medicinal chemistry and materials science. The precise arrangement of these
functional groups dictates its reactivity and potential applications. Therefore, unambiguous
structural confirmation and purity assessment are paramount for any research or development
endeavor involving this compound.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to
characterize Methyl 3-bromo-2-hydroxybenzoate. We will delve into Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers,
scientists, and drug development professionals, offering not just the data, but the underlying
principles and experimental rationale, ensuring a thorough and validated understanding of the
molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for Methyl 3-
bromo-2-hydroxybenzoate (Molecular Formula: CsH7BrOs, Monoisotopic Mass: 229.95786
Da) will be used throughout this guide.[1][2]
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Caption: Structure of Methyl 3-bromo-2-hydroxybenzoate with IUPAC numbering.

Proton (*H) NMR Spectroscopy

2.1 Principle & Experimental Rationale *H NMR spectroscopy provides detailed information
about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift
() of a proton is influenced by the electron density around it, while the splitting pattern
(multiplicity) reveals the number of neighboring protons.

Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the
sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), and transferring it to a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

e Solvent Choice: CDCIls is a common choice for its ability to dissolve a wide range of organic
compounds and its relatively simple solvent signal. However, acidic protons, like the hydroxyl
proton in this molecule, may undergo rapid exchange and appear as a broad, sometimes
unobservable, signal. DMSO-de is an excellent alternative as it forms hydrogen bonds with
the -OH proton, slowing down exchange and resulting in a sharper, more defined peak that
can be observed coupling to neighboring protons.

e Spectrometer Frequency: Data is typically acquired on a 400 MHz or 500 MHz spectrometer.
Higher field strengths provide better signal dispersion and resolution, which is crucial for
resolving the complex splitting patterns in the aromatic region.

Sample Preparation Data Acquisition Spectral Analysis

rrrrrrrrrrrrr ssign Chemical Shifts
[(slomg D7mLCDCI) | A SEEET | e R D " (AOOMH Sp lom!) > &Ph g || [METER S > &c upling Constants Carekin i Si

Click to download full resolution via product page

Caption: Workflow for *H NMR analysis.

2.2 Data Summary and Interpretation
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The following table summarizes the predicted *H NMR spectral data.

. . Coupling

Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment

(5) (ppm)

(Hz)

~10.5-115 Singlet (broad) 1H - 2-OH
Doublet of

~7.70 1H J=8.0,15 H-6
Doublets (dd)
Doublet of

~7.55 1H J=8.0,15 H-4
Doublets (dd)

~6.90 Triplet (t) 1H J=8.0 H-5

~3.95 Singlet (s) 3H - 8-OCHs

Detailed Interpretation:

o Hydroxyl Proton (2-OH): This proton is highly deshielded due to the electronegativity of the
oxygen atom and potential intramolecular hydrogen bonding with the adjacent carbonyl
group. It typically appears as a broad singlet far downfield. In a DMSO-de solvent, this peak
would be sharper.

e Aromatic Protons (H-4, H-5, H-6): These three protons form an AMX spin system.

o H-5: This proton is flanked by H-4 and H-6, both at a distance of 3 bonds (ortho-coupling).
It will therefore appear as a triplet with a coupling constant of approximately 8.0 Hz. It is
the most upfield of the aromatic signals due to being meta to the electron-withdrawing
bromine and ester groups.

o H-4 and H-6: These protons are ortho to H-5, resulting in a large coupling (J = 8.0 Hz).
They are also meta to each other, resulting in a smaller coupling (J = 1.5 Hz). This leads to
a doublet of doublets pattern for each. H-6 is typically the most downfield of the aromatic
protons due to being ortho to the electron-withdrawing carbonyl group.

¢ Methyl Protons (8-OCHs): These three protons are in an equivalent chemical environment
and are not adjacent to any other protons, so they appear as a sharp singlet. The signal is
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shifted downfield to ~3.95 ppm due to the deshielding effect of the adjacent oxygen atom.

o Trustworthiness Check: The integration values (1H:1H:1H:3H) directly correspond to the
number of protons in each unigue environment, validating the assignments. The observed
splitting patterns and coupling constants are consistent with the substitution pattern on the
aromatic ring.

Carbon-13 (**C) NMR Spectroscopy

3.1 Principle & Experimental Rationale 13C NMR spectroscopy identifies all unique carbon
atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and
electronic environment.

Experimental Protocol: The same sample prepared for tH NMR can be used. 3C NMR spectra
are almost universally acquired with broadband proton decoupling.

o Causality of Decoupling: In a non-decoupled spectrum, 3C-H coupling would split each
carbon signal into a multiplet, complicating the spectrum. Broadband proton decoupling
irradiates all proton frequencies simultaneously, which collapses these multiplets into single
sharp lines (singlets) for each unique carbon atom. This vastly simplifies interpretation and
improves the signal-to-noise ratio.

3.2 Data Summary and Interpretation

The following table summarizes the predicted 3C NMR spectral data.
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Chemical Shift (8) (ppm)

Assignment

Rationale

~170.0

C-7 (C=0)

Carbonyl carbons in esters
appear in this characteristic

downfield region.

~158.0

C-2 (C-OH)

Aromatic carbon attached to
an electronegative oxygen
atom is significantly
deshielded.

~138.0

C-4

Aromatic CH carbon ortho to

the bromine atom.

~130.0

C-6

Aromatic CH carbon ortho to

the carbonyl group.

~120.0

C-5

Aromatic CH carbon.

~115.0

C-1

Quaternary aromatic carbon

attached to the ester group.

~110.0

C-3 (C-Br)

Aromatic carbon attached to
bromine; the "heavy atom
effect” of bromine shifts this
upfield relative to what might
be expected based on

electronegativity alone.

~52.5

C-8 (-OCHs)

Aliphatic carbon of the methyl

ester group.

Detailed Interpretation:

e The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon

atoms in the molecule.

e The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield.
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e The aromatic carbons appear in the typical range of ~110-160 ppm. The carbon bearing the
hydroxyl group (C-2) is the most downfield in this region due to the strong deshielding effect
of the oxygen atom. The carbons attached to bromine (C-3) and the ester group (C-1) are
quaternary and would typically show lower intensity peaks.

o The methyl carbon (C-8) is the only aliphatic carbon and appears furthest upfield.

Infrared (IR) Spectroscopy

4.1 Principle & Experimental Rationale IR spectroscopy measures the absorption of infrared
radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional
groups have characteristic absorption frequencies, making IR an excellent tool for functional
group identification.

Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is a
modern and convenient choice. A small amount of the solid is pressed against a high-
refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the
crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a
short distance into the sample.

o Why ATR? This technique requires minimal sample preparation compared to traditional
methods like KBr pellets. It is non-destructive and provides high-quality, reproducible spectra
of solid samples.

4.2 Data Summary and Interpretation
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

O-H stretch (Phenolic
3300 - 3000 Broad, Strong

hydroxyl)
~3070 Medium C-H stretch (Aromatic)
~2960 Medium C-H stretch (Aliphatic, -CHs)
~1680 Strong, Sharp C=0 stretch (Ester carbonyl)
~1600, ~1450 Medium-Strong C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Ester, Ar-O)

) C-Br stretch, C-H out-of-plane

Below 800 Medium

bending

Detailed Interpretation:

e O-H Stretch: A very prominent, broad absorption band is expected between 3300-3000 cm1,
characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the varying
strengths of hydrogen bonds in the solid state.

e C=0 Stretch: A strong, sharp peak around 1680 cm~1 is a definitive indicator of the ester
carbonyl group. Its position is slightly lowered from a typical ester (~1735 cm~1) due to
conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the 2-
OH group.

e C-O Stretches: Strong bands around 1250 cm~1! are characteristic of the C-O stretching
vibrations of the ester and the phenolic ether-like linkage.

» Fingerprint Region: The region below 1500 cm~* contains a complex pattern of absorptions,
including C-C bond stretching, various bending vibrations, and the C-Br stretch. While
individual assignment is difficult, this region is unique to the molecule and serves as a
“fingerprint” for identification when compared against a reference spectrum.

Mass Spectrometry (MS)
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5.1 Principle & Experimental Rationale Mass spectrometry measures the mass-to-charge ratio
(m/z) of ions. It provides the molecular weight of the compound and, through analysis of
fragment ions, can reveal key structural features.

Experimental Protocol: Electron lonization (EI) is a common technique for volatile, thermally
stable compounds. The sample is vaporized and bombarded with a high-energy electron beam
(=70 eV). This energetic process causes both ionization and extensive fragmentation.

o Why EI? While "harder" than other methods, El is highly valuable because it generates
reproducible fragmentation patterns that are compiled in extensive libraries. This
fragmentation provides a structural fingerprint that is crucial for confirming the identity of the
molecule.

5.2 Data Summary and Interpretation

m/z Relative Intensity Assignment

[M]* and [M+2]* Molecular

230/ 232 ~1:1 ons

199 /201 ~1:1 [M - OCHs]*
171/173 ~1:1 [M - COOCHs]*
120 Variable [M - Br - OCHs]*

92 Variable [M - Br - COOCHs]*

Detailed Interpretation & Self-Validation:

o The Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two
molecular ion peaks of nearly equal intensity at m/z 230 and 232. This is the definitive
signature of a molecule containing one bromine atom, as the natural isotopes 7°Br and 8Br
exist in an approximate 1:1 ratio. This observation provides an internal, self-validating check
of the elemental composition.

o Key Fragmentations:
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o Loss of a Methoxy Radical (*OCHs): A common fragmentation for methyl esters is the
cleavage of the O-CHs bond, resulting in the loss of 31 Da. This would produce a pair of
fragment ions at m/z 199 and 201, which would also exhibit the 1:1 bromine isotope
pattern.

o Loss of a Methoxycarbonyl Radical (¢(COOCHSs): Cleavage of the bond between the ring
and the ester group results in the loss of 59 Da, yielding ions at m/z 171 and 173.

[M]*
miz 230/232
- «COOCHs
[M - OCHs]* [M - COOCHs]*
m/z 199/201 miz 171/173

Click to download full resolution via product page

Caption: Key fragmentation pathways for Methyl 3-bromo-2-hydroxybenzoate in EI-MS.

Conclusion

The structural elucidation of Methyl 3-bromo-2-hydroxybenzoate is robustly achieved through
a synergistic application of modern spectroscopic techniques. *H NMR confirms the proton
count and their relative positions, while 13C NMR verifies the unique carbon skeleton. IR
spectroscopy provides unequivocal evidence for the key hydroxyl and ester functional groups.
Finally, mass spectrometry confirms the molecular weight and, critically, the presence of a
single bromine atom through its characteristic isotopic signature. This multi-faceted dataset
forms a comprehensive and self-validating spectroscopic profile essential for any scientist
utilizing this compound in synthesis or development, ensuring both identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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